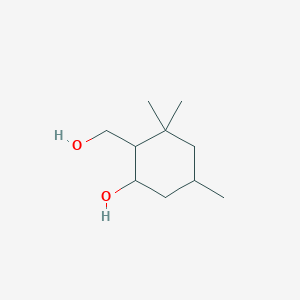
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a hydroxymethyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 3,3,5-trimethylcyclohexanone. This can be achieved through a Grignard reaction, where the ketone is reacted with formaldehyde in the presence of a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 2-(Formyl)-3,3,5-trimethylcyclohexan-1-ol or 2-(Carboxyl)-3,3,5-trimethylcyclohexan-1-ol.
Reduction: 3,3,5-Trimethylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Hydroxymethyl)-3,3,5-trimethylcyclohexanone: A ketone analog with similar structural features.
3,3,5-Trimethylcyclohexanol: A related alcohol with a similar cyclohexane ring but without the hydroxymethyl group.
2,5-Bis(hydroxymethyl)furan: A furan derivative with hydroxymethyl groups, used in similar applications.
Uniqueness: 2-(Hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
193207-76-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-9(12)8(6-11)10(2,3)5-7/h7-9,11-12H,4-6H2,1-3H3 |
Clave InChI |
KLIOTQVQXWHRED-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(C1)(C)C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)

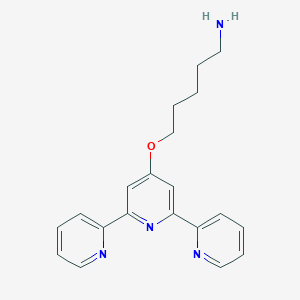
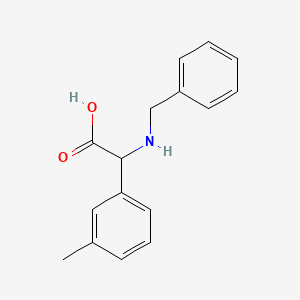
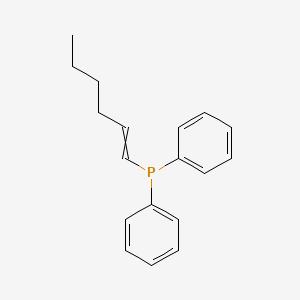
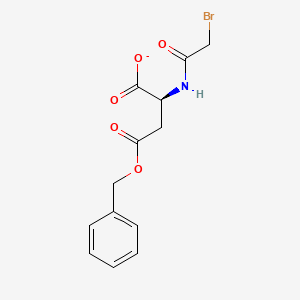
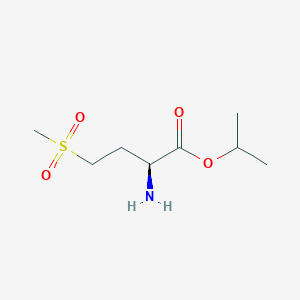
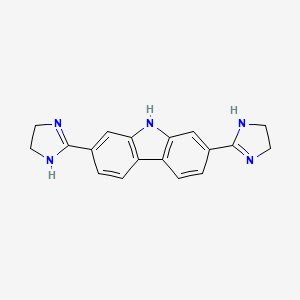
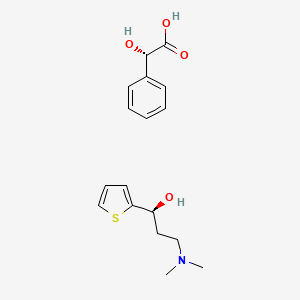
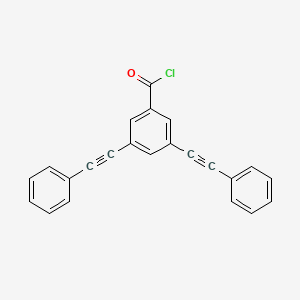
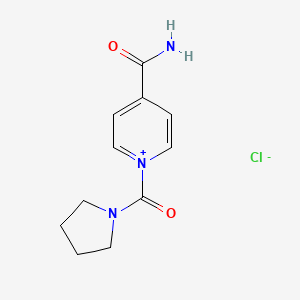
![2,2'-{[2-Hydroxy-3-(octyloxy)propyl]azanediyl}diacetic acid](/img/structure/B12564837.png)

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
